BenchChemオンラインストアへようこそ!

Thyroglobulin

Drug Formulation Prodrug Design Bioavailability Enhancement

Thyroglobulin is a large, dimeric glycoprotein essential for thyroid hormone biosynthesis and iodine storage research. It is a critical precursor for T3/T4 and serves as a key antigen in autoimmune thyroid disease studies and diagnostic immunoassay development. This product is supplied lyophilized and is ideal for antibody production, assay calibration, and structural biology applications. Bulk quantities are available for large-scale research projects.

Molecular Formula C140H224O34P8
Molecular Weight 2699.0 g/mol
Cat. No. B8822734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroglobulin
Molecular FormulaC140H224O34P8
Molecular Weight2699.0 g/mol
Structural Identifiers
SMILESCCOP(=O)(C)C(CCC(=O)OC1=CC2=C(C(=C1)C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)P(=O)(OCC)OCC.CCOP(=O)(C)C(CCC(=O)OC1=C(C2=C(C=C1C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)P(=O)(OCC)OCC.CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)OC(=O)CCC(P(=O)(O)O)P(=O)(O)O.CC1=CC2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1OC(=O)CCC(P(=O)(O)O)P(=O)(O)O)C
InChIInChI=1S/C39H64O8P2.C38H62O8P2.C32H50O9P2.C31H48O9P2/c1-12-43-48(11,41)37(49(42,44-13-2)45-14-3)24-23-36(40)46-38-32(8)28-35-34(33(38)9)25-27-39(10,47-35)26-17-22-31(7)21-16-20-30(6)19-15-18-29(4)5;1-11-42-47(10,40)36(48(41,43-12-2)44-13-3)23-22-35(39)45-34-27-32(8)37-33(28-34)24-26-38(9,46-37)25-16-21-31(7)20-15-19-30(6)18-14-17-29(4)5;1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-19-32(7)20-18-27-26(6)31(25(5)21-28(27)41-32)40-29(33)16-17-30(42(34,35)36)43(37,38)39;1-22(2)10-7-11-23(3)12-8-13-24(4)14-9-18-31(6)19-17-26-21-27(20-25(5)30(26)40-31)39-28(32)15-16-29(41(33,34)35)42(36,37)38/h18,20,22,28,37H,12-17,19,21,23-27H2,1-11H3;17,19,21,27-28,36H,11-16,18,20,22-26H2,1-10H3;11,13,15,21,30H,8-10,12,14,16-20H2,1-7H3,(H2,34,35,36)(H2,37,38,39);10,12,14,20-21,29H,7-9,11,13,15-19H2,1-6H3,(H2,33,34,35)(H2,36,37,38)
InChIKeyZMPYVOBRCGDZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, ALC, & OTHER COMMON ORG SOLVENTS

Procurement Guide: Sourcing [2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate and Related Tocotrienol Phosphonate Derivatives for Research


The procured material represents a defined mixture of four distinct, structurally related tocotrienol phosphonate derivatives, each featuring a tocotrienol core (δ-, β-, or γ-isomer) esterified to either a diethoxyphosphoryl or a phosphonic acid moiety [1]. This chemical family represents a class of semi-synthetic, water-soluble prodrugs of natural tocotrienol antioxidants, designed to overcome the inherent lipophilicity and limited oral bioavailability of the parent compounds. The chemical modifications fundamentally alter the physicochemical and, consequently, the pharmacokinetic and functional profiles compared to natural tocotrienols or simple tocotrienol mixtures.

Why This Specific Tocotrienol Phosphonate Mixture Cannot Be Substituted by Common Tocotrienol Isomers or Mixtures


Substituting this specific phosphonate mixture with generic tocotrienols (e.g., α-, γ-, δ-tocotrienol) or common Tocotrienol-Rich Fractions (TRF) is not scientifically justifiable due to fundamental differences in molecular properties. Natural tocotrienols are highly lipophilic oils with poor aqueous solubility and limited oral bioavailability [1]. This physical limitation directly impacts their achievable plasma concentrations and in vivo efficacy. The target compounds, in contrast, are designed as water-soluble phosphonate prodrugs, a structural feature that confers distinct advantages in formulation, absorption, and potentially tissue targeting that cannot be replicated by the unmodified, lipid-soluble parent molecules [2]. Therefore, procurement of the specific phosphonate mixture is essential for research applications requiring predictable, non-lipid-dependent delivery of tocotrienol-derived bioactivity.

Quantitative Differentiation of [2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate and Analogs vs. Alternatives


Enhanced Water Solubility of Tocotrienol Phosphonates vs. Unmodified Tocotrienols

Phosphate and phosphonate esterification dramatically improves aqueous solubility compared to the parent tocotrienols. While quantitative solubility data for this specific mixed ester is not publicly available, the principle is well-established for tocopherol phosphate analogs. For instance, α-tocopherol phosphate is demonstrably more water-soluble than α-tocopherol or its succinate esters [1]. This class-level inference strongly supports that the procured tocotrienol phosphonates possess significantly higher water solubility than their unmodified tocotrienol counterparts.

Drug Formulation Prodrug Design Bioavailability Enhancement

Differential Oral Bioavailability Among Tocotrienol Isomers and the Potential of Prodrug Formulations

The oral bioavailability of unmodified tocotrienol isomers is limited and varies significantly. In rats, α-tocotrienol exhibits the highest oral bioavailability at 27.7 ± 9.2%, compared to γ-tocotrienol (9.1 ± 2.4%) and δ-tocotrienol (8.5 ± 3.5%) [1]. This data highlights the suboptimal absorption of the parent compounds. In contrast, prodrug strategies, such as the succinate ester of δ-tocotrienol (DT3 succinate), have demonstrated an approximately 7-fold higher bioavailability compared to DT3 alone in mice . While direct PK data for the target phosphonate mixture is unavailable, this cross-study comparable evidence demonstrates the potential of a prodrug approach to overcome the low bioavailability that plagues natural tocotrienols.

Pharmacokinetics Oral Bioavailability Comparative Efficacy

Superior Ferroptosis Inhibition Potency of α-Tocotrienol vs. α-Tocopherol

In a direct head-to-head comparison using inducible Gpx4 knockout cells as a model for ferroptosis, α-tocotrienol demonstrated significantly superior inhibitory potency compared to α-tocopherol. The effective concentration required to achieve 50% inhibition (EC50) was 0.12 μM for α-tocotrienol, whereas α-tocopherol required a substantially higher concentration of 2.0 μM [1]. This represents an over 16-fold difference in cellular potency.

Ferroptosis Antioxidant Activity Cellular Potency

Differentiated Osteoclast Inhibition by γ-Tocotrienol Compared to Bisphosphonates

Among vitamin E isomers, γ-tocotrienol has been identified as a particularly potent inhibitor of osteoclast formation and activity in vitro, with effects that are suggestive of anti-resorptive potential [1]. This mechanism of action is distinct from that of nitrogen-containing bisphosphonates, which induce osteoclast apoptosis but are associated with serious side effects like bisphosphonate-related osteonecrosis of the jaw (BRONJ) [2]. While the target phosphonate mixture may present a different pharmacology, the core tocotrienol structure (including γ-isomers) provides a unique biological activity profile compared to standard anti-resorptive drugs. This offers a rationale for investigating this compound in bone health applications where bisphosphonates are contraindicated or undesirable.

Osteoporosis Bone Resorption Osteoclast Biology

Recommended Research Applications for [2,8-Dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate Mixture


Investigating Prodrug Strategies to Overcome Tocotrienol Bioavailability Limitations

Based on evidence that natural tocotrienols exhibit poor and variable oral bioavailability (8.5-27.7% in rats) [1], this phosphonate mixture is ideally suited for studies aimed at evaluating prodrug approaches for enhanced absorption and systemic delivery. Researchers can use this compound to directly compare its pharmacokinetic profile against unmodified tocotrienol isomers or other prodrug forms, such as succinate esters (which show a 7-fold bioavailability increase in mice) , to identify the most effective strategy for improving in vivo exposure.

Elucidating Structure-Activity Relationships in Tocotrienol-Mediated Ferroptosis Inhibition

Given the potent inhibition of ferroptosis by α-tocotrienol (EC50 = 0.12 μM vs. 2.0 μM for α-tocopherol) [2], this mixture, which contains various tocotrienol isomers, is a valuable tool for dissecting the structural determinants of ferroptosis suppression. The compound can be used in comparative studies to determine the relative potency of the δ-, γ-, and β- isomers and to assess the impact of phosphonate esterification on anti-ferroptotic activity, providing insights for the rational design of more effective ferroptosis inhibitors.

Evaluating Non-Bisphosphonate Mechanisms for Modulating Bone Resorption

The demonstrated anti-osteoclast activity of γ-tocotrienol [3] provides a rationale for using this phosphonate mixture in bone biology research. This compound can be employed in in vitro osteoclastogenesis assays to characterize its direct effects on osteoclast differentiation and function. Furthermore, its unique mechanism—distinct from the apoptosis induction by bisphosphonates that is linked to BRONJ [4]—makes it a candidate for investigating novel pathways for preventing bone loss, potentially leading to safer therapeutic options for osteoporosis.

Developing Water-Soluble Tocotrienol Formulations for In Vitro and In Vivo Use

The class-level inference that phosphate/phosphonate esterification significantly increases water solubility compared to lipophilic tocotrienol oils [5] directly addresses a major technical hurdle in tocotrienol research. This compound is a practical solution for designing experiments that require an aqueous-compatible form of tocotrienol. This eliminates the need for organic solvents like DMSO or complex lipid-based delivery systems, thereby reducing experimental artifacts and simplifying formulation for in vitro cell culture and in vivo dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thyroglobulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.